

Application Notes and Protocols for In Vivo Administration of PF-05105679

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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

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These application notes provide a comprehensive overview of the in vivo administration routes for **PF-05105679**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.^{[1][2]} This document includes summaries of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.

Overview of PF-05105679

PF-05105679 is an orally active small molecule that selectively blocks the TRPM8 channel, which is a key sensor for cold temperatures.^{[1][2]} Due to its role in cold sensation and pain, TRPM8 is a target for developing analgesics for conditions involving cold-induced pain.^{[3][4]} Preclinical and clinical studies have demonstrated the efficacy of **PF-05105679** in models of cold-related pain.^{[3][5]} It has been shown to reduce core body temperature in small mammals, though this effect was not observed in humans at therapeutic doses.^{[1][5][6]}

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **PF-05105679** observed in various species across different administration routes. This data is crucial for designing in vivo experiments and for the cross-species translation of pharmacokinetic and pharmacodynamic relationships.^[6]

Species	Administration Route	Dose	T _{1/2} (hours)	CL (mL/min/kg)	V _{ss} (L/kg)	Bioavailability	Notes
Rat	Intravenous (IV)	2 mg/kg	3.6	19.8	6.2	N/A	[2]
Rat	Oral Gavage (PO)	20 mg/kg	3.6	19.8	6.2	Essentially complete oral absorption predicted [3]	Reduced core body temperature at concentrations >1219 nM [5]
Dog	Intravenous (IV)	0.2 mg/kg	3.9	31	7.4	N/A	[2]
Dog	Oral Gavage (PO)	20 mg/kg	3.9	31	7.4	Essentially complete oral absorption predicted [3]	[2]
Human	Oral	600 mg & 900 mg	-	-	-	-	Achieved unbound plasma concentrations greater than the IC ₅₀ [5] Efficacious in a cold

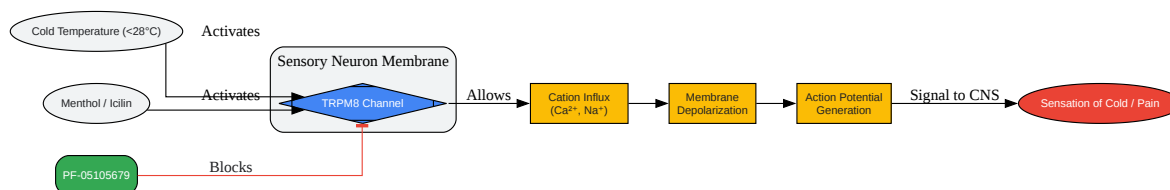
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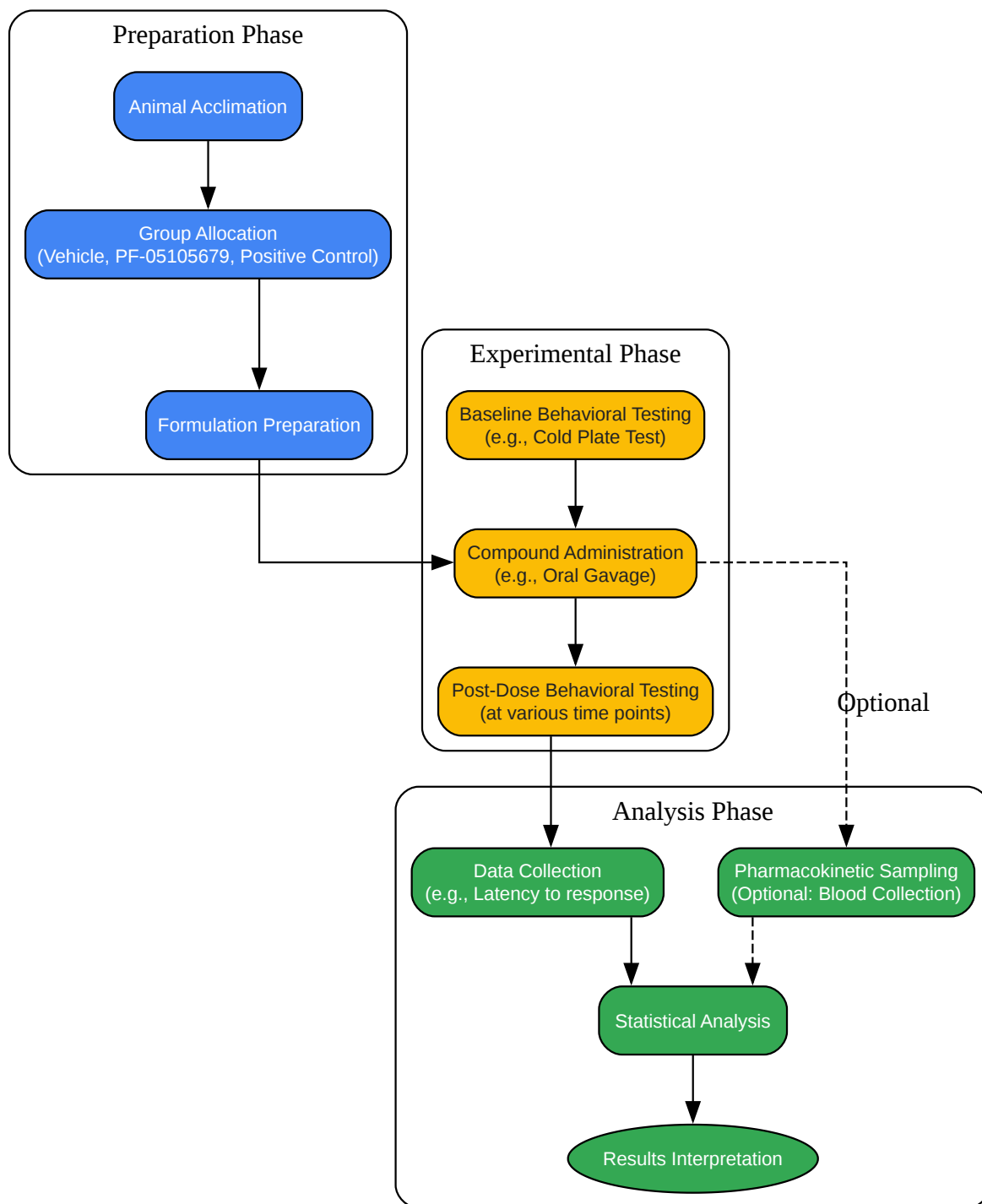
test.[\[3\]](#)[\[5\]](#)

$T_{1/2}$: Half-life, CL: Clearance, Vss: Volume of distribution at steady state.

Signaling Pathway of TRPM8 Antagonism

PF-05105679 exerts its pharmacological effect by blocking the TRPM8 ion channel, which is predominantly expressed in sensory neurons.[\[7\]](#)[\[8\]](#) Under normal physiological conditions, stimuli such as cold temperatures or cooling agents like menthol activate TRPM8, leading to an influx of cations (primarily Ca^{2+} and Na^{+}). This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as a cold sensation. By blocking this channel, **PF-05105679** prevents ion influx, thereby inhibiting the signaling cascade and reducing the sensation of cold and associated pain.





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